

In-Depth Technical Guide: CP-448,187 (Elzasonan)

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Compound of Interest

Compound Name: Elzasonan hydrochloride

Cat. No.: B1240297

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-448,187, also known as Elzasonan, is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. Developed by Pfizer, it was investigated for the treatment of depression. By blocking these autoreceptors, Elzasonan was hypothesized to enhance serotonergic neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, metabolism, and available pharmacokinetic data for CP-448,187. The information is presented to support further research and drug development efforts in the field of serotonergic modulation.

Chemical Structure and Properties

Elzasonan is a chemically synthesized small molecule. Its core structure features a thiomorpholin-3-one ring system.

Table 1: Chemical Identifiers and Properties of CP-448,187 (Elzasonan)

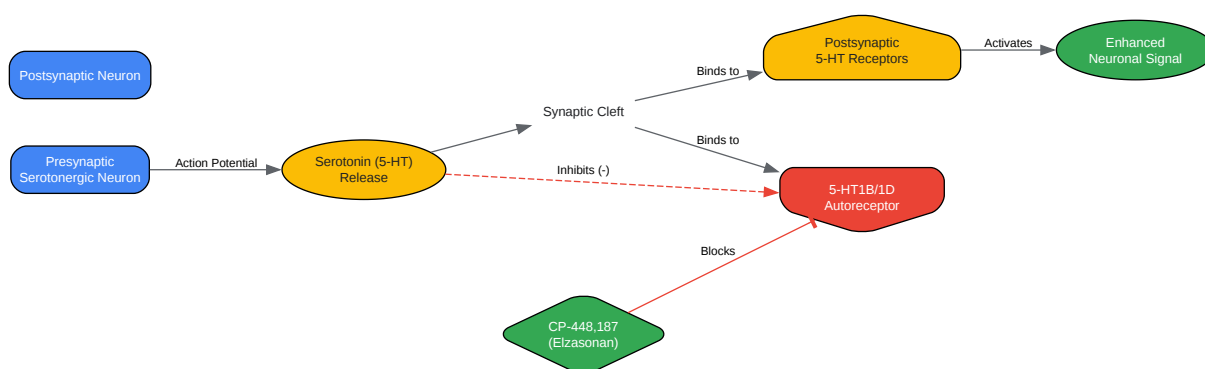
Identifier	Value
IUPAC Name	(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one
SMILES	<chem>CN1CCN(CC1)c2ccccc2C=C3C(=O)N(CCS3)c4ccc(cc4Cl)Cl</chem>
Molecular Formula	C22H23Cl2N3OS
Molecular Weight	448.41 g/mol

Note: The compound has also been studied as a hydrochloride salt (CP-448,187-01) and a citrate salt (CP-448,187-10).

Pharmacological Profile

Mechanism of Action

CP-448,187 acts as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors.^{[1][2]} These receptors function as terminal autoreceptors on serotonergic neurons, inhibiting the release of serotonin. By blocking these receptors, Elzasonan is thought to disinhibit serotonin release, thereby increasing its concentration in the synaptic cleft. This enhancement of serotonergic signaling was the basis for its investigation as an antidepressant.



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Figure 1: Proposed Mechanism of Action of CP-448,187 (Elzasonan).

Receptor Binding Affinity

While described as a potent antagonist, specific K_i or IC_{50} values for the binding of Elzasonan to human 5-HT_{1B} and 5-HT_{1D} receptors are not readily available in the public domain. Such quantitative data is essential for a precise understanding of its potency and selectivity.

Metabolism and Pharmacokinetics

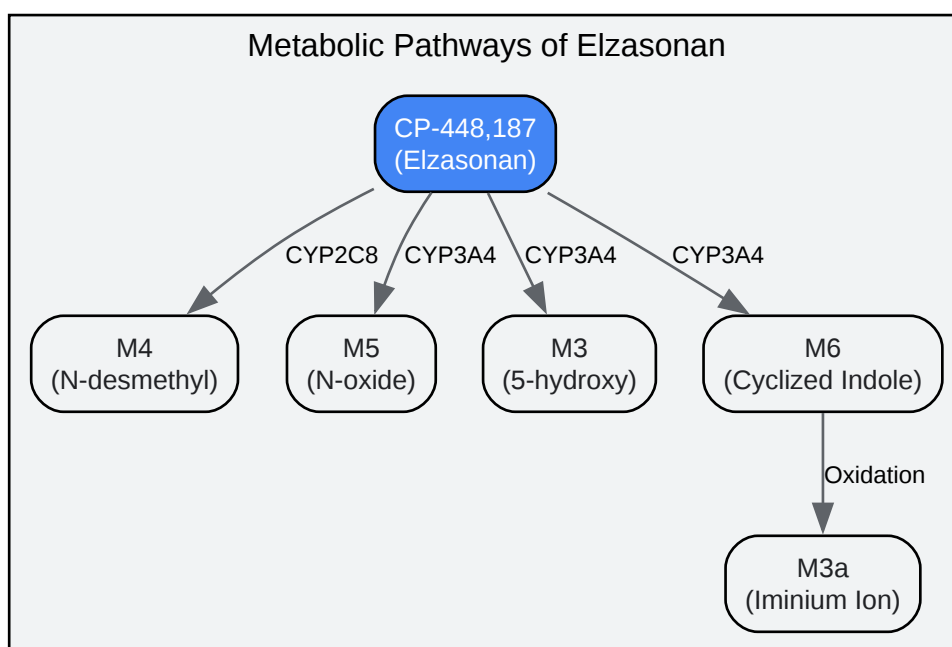
In Vitro Metabolism

The metabolism of Elzasonan has been investigated using human liver microsomes and recombinant cytochrome P450 enzymes.[3] The primary metabolic pathways are:

- Oxidative N-demethylation: Formation of the M4 metabolite.
- N-oxidation: Formation of Elzasonan N-oxide (M5).
- Aromatic hydroxylation: Formation of 5-hydroxyelzasonan (M3).

- Formation of a novel cyclized indole metabolite (M6): This metabolite can undergo further oxidation to an iminium ion (M3a).[3]

The key enzymes involved in these transformations are CYP3A4 (for the formation of M3, M5, M6, and M3a) and CYP2C8 (for the formation of M4).[3]



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Figure 2: In Vitro Metabolic Pathways of CP-448,187 (Elzasonan).

Pharmacokinetics in Humans

A study in six healthy male subjects following a single 10 mg oral dose of [14C]-Elzasonan provided the following pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of Elzasonan in Healthy Male Volunteers (Single 10 mg Oral Dose)

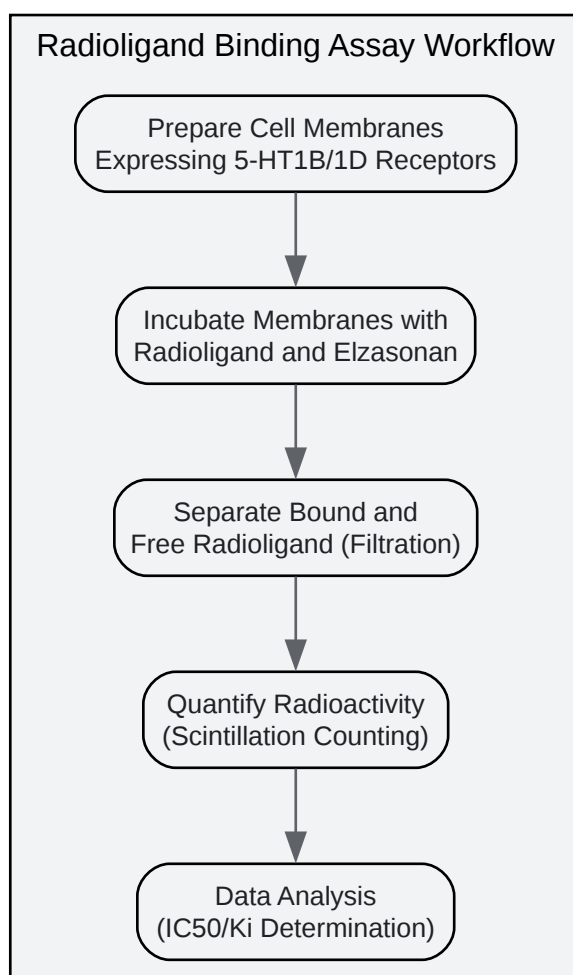
Parameter	Value	Reference
Average Half-life (t _{1/2})	31.5 hours	[1]
Total Recovery of Dose	79%	[1]
in Feces	58%	[1]
in Urine	21%	[1]
Major Circulating Metabolite	M6 (Cyclized Indole)	[1]
% of Total Radioactivity in Plasma	~65%	[1]
Parent Drug in Plasma	[1]	
% of Total Radioactivity in Plasma	20%	[1]
Major Excreted Metabolite (Feces)	M3 (5-hydroxyelzasonan)	[1]
% of Administered Dose	~34%	[1]

Specific values for C_{max} (maximum plasma concentration) and T_{max} (time to reach maximum plasma concentration) from this study are not publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, receptor binding assays, and metabolism studies specific to Elzasonan are not fully available in the public literature. The following represents a generalized workflow based on standard methodologies in the field.

General Workflow for Receptor Binding Assay

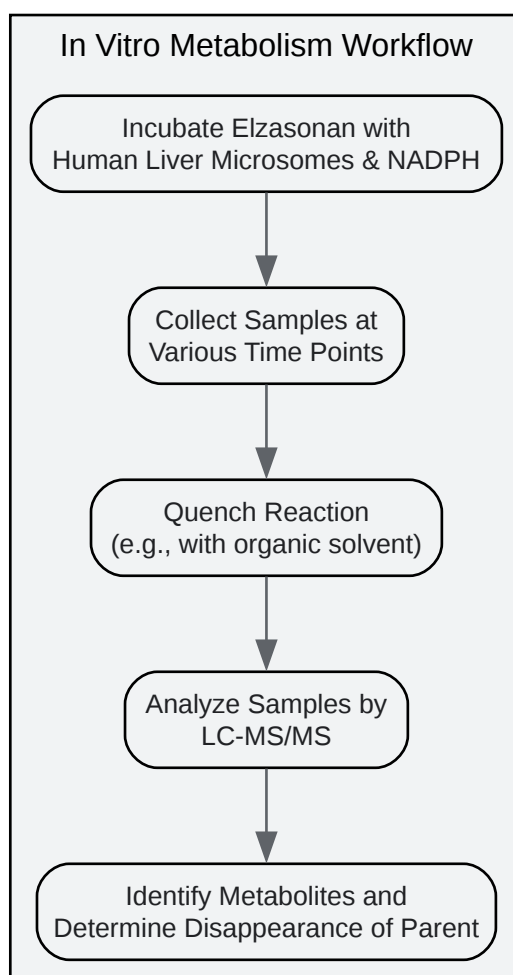


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Figure 3: General Workflow for a Radioligand Binding Assay.

A typical competitive radioligand binding assay would involve incubating cell membranes expressing the target receptor with a known radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D) and varying concentrations of the unlabeled test compound (Elzasonan). The amount of radioligand displaced by Elzasonan is measured to determine its binding affinity (IC50), from which the inhibition constant (Ki) can be calculated.

General Workflow for In Vitro Metabolism Study



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Figure 4: General Workflow for an In Vitro Metabolism Study.

To assess the metabolic stability and identify metabolites, Elzasonan would be incubated with human liver microsomes in the presence of NADPH (to initiate phase I metabolism). Samples are taken at different time points, the reaction is stopped, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Synthesis

A detailed, step-by-step synthesis protocol for CP-448,187 is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a Claisen-Schmidt

condensation between 4-(3,4-dichlorophenyl)thiomorpholin-3-one and 2-(4-methylpiperazin-1-yl)benzaldehyde.

Conclusion

CP-448,187 (Elzasonan) is a well-characterized 5-HT_{1B} and 5-HT_{1D} receptor antagonist with a clear mechanism of action and understood metabolic pathways. While its development for depression was discontinued, the available data on its chemical properties, metabolism, and pharmacokinetics provide a valuable resource for researchers in the field of serotonergic pharmacology. Further disclosure of specific quantitative data on receptor binding affinities and detailed pharmacokinetic parameters would be beneficial for a complete understanding of this compound's profile.

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